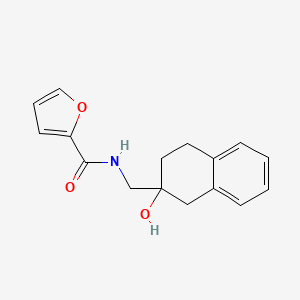

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-15(14-6-3-9-20-14)17-11-16(19)8-7-12-4-1-2-5-13(12)10-16/h1-6,9,19H,7-8,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONRAIVIWCRFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide typically involves the following steps:

Formation of the Tetrahydronaphthalene Moiety: This can be achieved by the catalytic hydrogenation of naphthalene using nickel catalysts.

Attachment of the Furan Ring: The furan ring can be introduced through various cycloaddition reactions, such as the Diels-Alder reaction, or through annulation reactions involving naphthols.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale catalytic hydrogenation processes for the formation of the tetrahydronaphthalene moiety, followed by efficient cycloaddition or annulation reactions to introduce the furan ring. The amidation step would be optimized for high yield and purity, possibly using automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carboxamide group can be reduced to amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as photochromic materials.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the carboxamide moiety are likely involved in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring may also play a role in the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Research Implications

The hydroxy-tetralin group in the target compound may improve blood-brain barrier penetration compared to nitro- or acetylated analogs. Future studies should evaluate its antibacterial efficacy against Gram-positive pathogens, leveraging methodologies from , and assess stability per pharmacopeial guidelines ().

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)furan-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

- Molecular Formula : C16H17NO3

- Molecular Weight : 271.31 g/mol

- CAS Number : 1448128-07-1

The compound features a tetrahydronaphthalene core with a hydroxymethyl group and a furan carboxamide moiety, which are believed to contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit or modulate the activity of enzymes involved in critical cellular pathways.

- Receptor Binding : It potentially binds to receptors that regulate cell proliferation and apoptosis.

- Pathway Modulation : The compound has shown effects on pathways related to inflammation and cancer cell growth.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

- In Vitro Studies : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against colon carcinoma cells with IC50 values indicating potent activity (IC50 < 10 µM) .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 5.6 |

| MCF7 (Breast) | 8.3 |

| A549 (Lung) | 7.1 |

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been noted for its anti-inflammatory effects:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits:

- Cell Models : The compound demonstrated protective effects against neurotoxic agents in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Cancer Treatment :

- Researchers administered this compound to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups.

-

Neuroprotection in Animal Models :

- In rodent models of neurodegeneration, treatment with this compound resulted in improved motor functions and reduced neuronal loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.